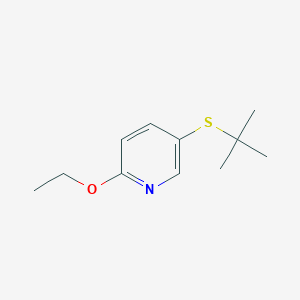
5-(tert-Butylthio)-2-ethoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butylthio)-2-ethoxypyridine is an organic compound that features a pyridine ring substituted with a tert-butylthio group at the 5-position and an ethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butylthio)-2-ethoxypyridine typically involves the introduction of the tert-butylthio and ethoxy groups onto a pyridine ring. One common method involves the reaction of 2-ethoxypyridine with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of a base, such as sodium hydride, to deprotonate the thiol and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butylthio)-2-ethoxypyridine can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(tert-Butylthio)-2-ethoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(tert-Butylthio)-2-ethoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butylthio group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The ethoxy group may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxypyridine: Lacks the tert-butylthio group, resulting in different chemical properties and reactivity.
5-(tert-Butylthio)pyridine:
2-Methoxypyridine: Similar structure but with a methoxy group instead of an ethoxy group, leading to differences in reactivity and applications.
Uniqueness
5-(tert-Butylthio)-2-ethoxypyridine is unique due to the presence of both the tert-butylthio and ethoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and makes the compound a valuable intermediate in organic synthesis and research.
Properties
Molecular Formula |
C11H17NOS |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
5-tert-butylsulfanyl-2-ethoxypyridine |
InChI |
InChI=1S/C11H17NOS/c1-5-13-10-7-6-9(8-12-10)14-11(2,3)4/h6-8H,5H2,1-4H3 |
InChI Key |
QTDMDXNCJSEBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=C1)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















